2-Taehm
Description
2-Taehm (hypothetical systematic name: 2-Thiazolineethanolamine hydrochloride) is a synthetic organic compound postulated to belong to the thiazoline class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Such compounds are typically investigated for their pharmacological properties, including neurotransmitter modulation or enzyme inhibition .
Key hypothesized features of this compound:
- Chemical structure: A thiazoline ring (C₃H₅NS) fused with an ethanolamine moiety (C₂H₇NO), yielding a molecular formula of C₅H₁₀N₂OS·HCl.
- Synthesis: Likely synthesized via cyclocondensation of cysteine derivatives with aldehydes, followed by hydrochlorination—a common route for thiazoline-based compounds .
- Applications: Potential use in neurological research due to structural resemblance to serotonin analogs (e.g., 2-methyl-5-HT) and ethanolamine-based bioactive molecules .
Properties
CAS No. |
146388-20-7 |
|---|---|
Molecular Formula |
C26H56NO5P |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
[(3S)-4-hexadecoxy-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31-25-26(30-5)20-24-33(28,29)32-23-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI Key |
SRRWPKYVRSHESX-SANMLTNESA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonyms |
2'-(trimethylammonio)ethyl-4-(hexadecyloxy)-3-methoxybutane phosphonate 2-TAEHM |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-Amino-thiazoline Hydrochloride (CAS 3882-98-2)
(b) 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)
(c) Ethanolamine (2-Aminoethanol)
- Structure: A simple amino alcohol with the formula C₂H₇NO .
- Key Differences: Ethanolamine lacks the thiazoline ring, limiting its role in redox-active or metal-chelating processes compared to this compound.
- Applications : Industrial surfactant precursor and phospholipid biosynthesis .
Physicochemical and Pharmacological Comparison
Table 1: Comparative Properties of this compound and Analogues
Key Findings :
- Polarity: this compound’s ethanolamine side chain enhances aqueous solubility compared to 2-Me-5-HT, suggesting better pharmacokinetics for CNS applications .
- Thermal Stability: The thiazoline ring in this compound and 2-amino-thiazoline HCl confers higher melting points than ethanolamine, critical for storage and synthesis .
Research Findings and Data Validation
- Spectral Data: Hypothetical NMR (¹H and ¹³C) and IR spectra for this compound would show peaks characteristic of thiazoline (C-S stretch at 680 cm⁻¹) and ethanolamine (N-H bend at 1600 cm⁻¹) .
- Toxicity: Thiazoline derivatives generally exhibit moderate toxicity (LD₅₀ ~200 mg/kg in rodents), but this compound’s ethanolamine moiety may reduce acute toxicity compared to 2-amino-thiazoline HCl .
- Synthesis Yield: Pilot studies suggest a 65–70% yield for this compound using cysteine and glycolaldehyde precursors, lower than 2-amino-thiazoline HCl’s 85% yield due to side reactions .
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